(2E)-N-Cyclopropylhex-2-enamide
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Overview
Description
(2E)-N-Cyclopropylhex-2-enamide is an organic compound characterized by the presence of a cyclopropyl group attached to an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Cyclopropylhex-2-enamide typically involves the reaction of cyclopropylamine with hex-2-enoic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Cyclopropylhex-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enamide to its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2E)-N-Cyclopropylhex-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-Cyclopropylhex-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropylhexanamide: Similar structure but lacks the double bond in the hex-2-enamide moiety.
N-Cyclopropylbut-2-enamide: Similar structure but with a shorter carbon chain.
N-Cyclopropylpent-2-enamide: Similar structure but with a different carbon chain length.
Uniqueness
(2E)-N-Cyclopropylhex-2-enamide is unique due to its specific combination of a cyclopropyl group and an enamide structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research purposes.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-cyclopropylhex-2-enamide |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-9(11)10-8-6-7-8/h4-5,8H,2-3,6-7H2,1H3,(H,10,11) |
InChI Key |
OOWKCUTWLYXPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)NC1CC1 |
Origin of Product |
United States |
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